BENGHE Foundational & Exploratory

Check Availability & Pricing

Cefroxadine: A Technical Guide for Drug
Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cefroxadine

Cat. No.: B1668877

An In-depth Overview of a First-Generation Cephalosporin

Cefroxadine is a semi-synthetic, orally active, first-generation cephalosporin antibiotic.
Structurally similar to cephalexin, it demonstrates a broad spectrum of bactericidal activity
against various Gram-positive and some Gram-negative bacteria.[1][2][3] This document
provides a comprehensive technical overview of Cefroxadine's core characteristics, including
its mechanism of action, physicochemical properties, pharmacokinetic profile, and in vitro
efficacy. It is intended for researchers, scientists, and drug development professionals engaged
in the study of antimicrobial agents.

Core Characteristics and Physicochemical
Properties

Cefroxadine, with the chemical formula C16H19N30sS, belongs to the (-lactam class of
antibiotics.[4] It is distinguished by a methoxy group at position 3 and a D-2-amino-2-(1,4-
cyclohexadienyl)acetamido side chain at position 7 of the cephem nucleus.[4] While specific
experimental data on its pKa and solubility are not readily available in the provided search
results, its structural analog, cephradine, has pKa values of approximately 2.6 and 7.3.
Cefroxadine is known to be soluble in DMSO but insoluble in water.[5]
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Property Value Reference
Molecular Formula C16H19N305S [4]
Molecular Weight 365.4 g/mol [5]
CAS Number 51762-05-1 [5]

First-Generation
Class , [1]
Cephalosporin

. DMSO: Soluble; Water:
Solubility nsoluble [5]

Mechanism of Action

Cefroxadine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6]
[7] This process is critical for bacterial survival, providing structural integrity and protection
against osmotic pressure.[6] The core of this mechanism involves the binding of Cefroxadine
to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps
of peptidoglycan synthesis.[1][4]

By binding to these PBPs, Cefroxadine inhibits their transpeptidase activity, preventing the
cross-linking of peptidoglycan chains.[4][6] This disruption leads to a weakened cell wall,
rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1][4]
Studies have shown that Cefroxadine has a particularly high affinity for PBP-1Bs in
Escherichia coli, which contributes to its potent lytic activity against this organism.
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Mechanism of Action of Cefroxadine.

Pharmacokinetic Profile

Cefroxadine is well-absorbed after oral administration, exhibiting high bioavailability. It is
primarily eliminated unchanged through the kidneys.
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Parameter Value Condition Reference
Bioavailability (Oral) ~90% Healthy Volunteers [4]

Serum Half-life (t%2) 0.9- 1.1 hours Healthy Volunteers [4]

0.97 hours Healthy Subjects [1][8]

1.17 £ 0.26 hours

Healthy Volunteers (IV

Infusion)

[7]

up to 41.7 hours

Patients with
Creatinine Clearance

<5 ml/min

[1](8]

Volume of Distribution
(vd)

15L

Healthy Volunteers

[4]

0.41 % 0.09 L/kg

Healthy Volunteers (IV

[7]

Infusion)
Protein Binding ~10% Human Plasma [4]
Total Body Clearance 340 mL/min Healthy Volunteers [4]
Renal Clearance 250 mL/min Healthy Volunteers [4]

Excretion

80-96% (Urine)

Healthy Volunteers

[4]

71% within 6 hours

Healthy Subjects (500

mg oral dose)

[1](8]

Peak Plasma

Concentration (Cmax)

Reached in 1-2 hours

Oral Administration

[6]

In Vitro Antibacterial Activity

Cefroxadine is active against a range of clinically relevant pathogens. Its spectrum is

characteristic of a first-generation cephalosporin, with strong activity against Gram-positive

organisms and moderate activity against certain Gram-negatives. It has demonstrated greater

efficacy than cephalexin against E. coli and Klebsiella pneumoniae.
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Organism MICso (pg/mL) MICgo (pg/mL) Reference
Escherichia coli 4 >128 [9]
Klebsiella

_ 4 >128 [©]
pneumoniae
Proteus mirabilis 8 >128 [9]

Methicillin-Susceptible
Staphylococcus 2 4 [9]
aureus (MSSA)

Methicillin-Susceptible
Staphylococcus 2 8 [9]
epidermidis (MSSE)

Penicillin-Susceptible
Streptococcus 1 2 [9]

pneumoniae

Penicillin-Not-

Susceptible
>16 >16 [9]
Streptococcus
pneumoniae
Haemophilus
) 8 16 [9]
influenzae
Moraxella catarrhalis 4 4 [9]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
by Agar Dilution

This protocol outlines the determination of Cefroxadine's MIC using the agar dilution method,
following established guidelines (e.g., CLSI/NCCLS).[9][10]

1. Preparation of Cefroxadine Stock Solution:
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Aseptically weigh a precise amount of Cefroxadine analytical powder.

Dissolve in a suitable sterile solvent (e.g., DMSO for initial high concentration stock, then
sterile distilled water) to create a high-concentration stock solution (e.g., 1280 pg/mL).

. Preparation of Agar Plates:

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize
by autoclaving.

Cool the molten agar to 45-50°C in a water bath.
Perform serial two-fold dilutions of the Cefroxadine stock solution in a sterile diluent.

Add a defined volume of each antibiotic dilution to a larger volume of molten MHA to achieve
the final desired concentrations (e.g., 2 mL of antibiotic solution to 18 mL of agar for a 1:10
dilution). Typical final concentrations range from 128 to 0.03 pg/mL.[9]

Pour the agar into sterile petri dishes and allow them to solidify on a level surface. A drug-
free control plate must also be prepared.

. Inoculum Preparation:

From a pure, overnight culture of the test organism on a non-selective agar plate, select 3-5
morphologically similar colonies.

Suspend the colonies in sterile saline or broth.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds
to approximately 1-2 x 108 CFU/mL.

Further dilute this suspension (typically 1:10) to achieve a final concentration of
approximately 1 x 107 CFU/mL for inoculation.

. Inoculation and Incubation:

Using an inoculum-replicating device, spot a standardized volume (e.g., 1 pL) of the
prepared bacterial suspension onto the surface of each agar plate, including the control. This
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delivers a final inoculum of approximately 1 x 10* CFU per spot.

Allow the inoculum spots to dry completely before inverting the plates.

Incubate the plates at 35 £ 2°C for 16-20 hours in ambient air.

5. Interpretation:

The MIC is the lowest concentration of Cefroxadine that completely inhibits visible growth of
the organism. The growth on the control plate validates the viability of the inoculum.[10]
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Workflow for MIC Determination by Agar Dilution.

Pharmacokinetic Study in Human Volunteers
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This protocol describes a typical pharmacokinetic study to determine Cefroxadine's
parameters in healthy human volunteers.

1. Study Design and Volunteer Recruitment:
e Recruit a cohort of healthy adult volunteers who have provided informed consent.

o Ensure subjects meet inclusion criteria (e.g., age, weight, normal renal function) and
exclusion criteria (e.g., allergies to 3-lactams, recent use of other medications).

e The study is often a single-dose, open-label design.
2. Drug Administration and Sample Collection:
» Following an overnight fast, administer a single oral dose of Cefroxadine (e.g., 500 mg).[1]

o Collect blood samples into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4,
6, and 8 hours post-dose).[6]

o Collect all urine excreted over specified intervals (e.g., 0-2, 2-4, 4-6, 6-8 hours).[7]

o Separate plasma from blood samples by centrifugation and store both plasma and urine
samples at -20°C or lower until analysis.

3. Quantification of Cefroxadine (Microbiological Assay):

o Test Organism: Use a susceptible strain, such as Bacillus subtilis ATCC 6633, as the test
organism.[7]

o Standard Curve: Prepare standard solutions of Cefroxadine of known concentrations in
pooled human plasma or urine.

e Assay: Perform a cylinder-plate or disc diffusion assay.

o

Pour a seeded agar layer containing the test organism into large assay plates.

Place sterile paper discs or cylinders onto the agar surface.

Pipette a precise volume of the standards, quality controls, and unknown subject samples
onto the discs.

o

o
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o Incubate the plates under specified conditions.

o Measurement: Measure the diameter of the zones of inhibition.

e Calculation: Plot a standard curve of zone diameter versus the logarithm of the
concentration. Use the regression equation to calculate the Cefroxadine concentration in
the unknown samples.

4. Pharmacokinetic Analysis:
» Plot the plasma concentration-time data for each subject.

e Analyze the data using pharmacokinetic modeling software, typically fitting to a one- or two-
compartment model.[1][7]

o Calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination
half-life (t%2), clearance (CL), and volume of distribution (Vd).

Chemical Synthesis Overview

The synthesis of Cefroxadine can be achieved through various routes. One notable method
involves the modification of a penicillin-derived intermediate. The process begins with
phenoxymethylpenicillin sulfoxide benzhydryl ester, which undergoes fragmentation and a
series of chemical transformations including ozonolysis, methylation, and cyclization to form the
core cephem structure. The final step involves removing the original amide side chain and
reamidating with the appropriate D-2-amino-2-(1,4-cyclohexadienyl)acetyl chloride to yield
Cefroxadine.[2]
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A representative chemical synthesis pathway for Cefroxadine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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